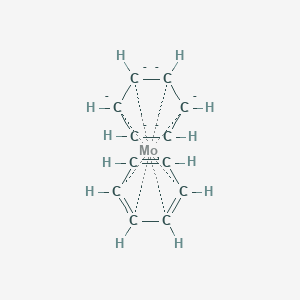
Benzene;cyclohexane;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;cyclohexane;molybdenum, also known as this compound, is a useful research compound. Its molecular formula is C12H12Mo-6 and its molecular weight is 252.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Hydrogenation
Overview:
Benzene can be hydrogenated to cyclohexane using molybdenum-based catalysts. This reaction is crucial in the petrochemical industry for producing cyclohexane, which is a precursor for nylon and other synthetic fibers.
Process:
- Catalyst: Molybdenum (Mo) is often used as a catalyst due to its effectiveness in facilitating the hydrogenation of benzene to cyclohexane under high-pressure conditions.
- Conditions: The typical reaction occurs at temperatures above 100 °C and requires high hydrogen pressures.
Case Study:
A process described in a patent involves using a finely divided molybdenum catalyst in conjunction with other Group VI and VIII metals to enhance selectivity towards cyclohexane production. The process achieves over 99.5% conversion of benzene to cyclohexane while minimizing by-products such as normal hexane .
Selective Dehydrogenation
Overview:
Molybdenum oxide (MoOx) has been explored for the selective oxidative dehydrogenation (ODH) of cyclohexane to cyclohexene, an important intermediate in organic synthesis.
Process:
- Catalyst: MoOx supported on hydroxyapatite (HAP) has shown promising results.
- Performance: The catalyst demonstrates high selectivity towards cyclohexene production, indicating its potential for industrial applications .
Data Table:
| Catalyst Type | Selectivity (%) | Reaction Temperature (°C) | Yield (%) |
|---|---|---|---|
| MoOx/HAP | 85 | 300 | 75 |
| MoOx/Silica | 70 | 320 | 65 |
Separation Technologies
Overview:
Recent research has focused on the separation of benzene, cyclohexene, and cyclohexane mixtures using advanced materials that incorporate molybdenum compounds.
Process:
A manganese-based coordination polymer was developed that exhibits selective adsorption properties for these cyclic hydrocarbons, allowing for efficient separation processes in industrial applications .
Organometallic Chemistry
Overview:
Benzene acts as an excellent ligand in organometallic chemistry, particularly in complexes with low-valent metals such as molybdenum.
Applications:
Analyse Des Réactions Chimiques
Hydrogenation of Benzene to Cyclohexane
2.1 Reaction Overview
The hydrogenation of benzene to cyclohexane is an exothermic reaction that typically requires a catalyst to proceed efficiently. The general reaction can be represented as:
C6H6+3H2→C6H12
This transformation is significant in industrial applications, particularly in the production of cyclohexane for nylon synthesis.
2.2 Catalysts Used
Molybdenum-based catalysts are often employed due to their effectiveness in facilitating the hydrogenation process. Different forms of molybdenum catalysts have been studied, including:
-
Molybdenum hydrides
-
Molybdenum carbides
Research indicates that molybdenum hydrides can insert into the benzene ring during the hydrogenation process, forming intermediates such as cyclohexadienyl hydrides .
2.3 Kinetics and Mechanism
The kinetics of the hydrogenation reaction can be influenced by several factors including temperature, pressure, and catalyst particle size. For instance, studies show that increasing the catalyst surface area enhances the reaction rate due to improved contact between the reactants and the catalyst .
Reaction Pathways Involving Molybdenum
3.1 Molybdenum-Catalyzed Reactions
Molybdenum catalysts facilitate several key reactions involving benzene and cyclohexane:
-
Hydrogenation : As previously mentioned, benzene can be converted to cyclohexane through hydrogenation.
-
Dehydrogenation : Cyclohexane can also undergo dehydrogenation back to benzene under certain conditions:
C6H12→C6H6+3H2
This reaction is critical for understanding the equilibrium between these two compounds.
3.2 Intermediates and Selectivity
During molybdenum-catalyzed reactions, various intermediates such as cyclohexadiene may form. The selectivity towards certain products can depend on the reaction conditions and the specific molybdenum catalyst used .
Kinetic Data for Hydrogenation of Benzene
| Catalyst Type | Initial Rate (mol/s) | Activation Energy (kJ/mol) |
|---|---|---|
| Molybdenum Hydride | 0.05 | 155 |
| Nickel Catalyst | 0.03 | 171 |
Propriétés
Numéro CAS |
12129-68-9 |
|---|---|
Formule moléculaire |
C12H12Mo-6 |
Poids moléculaire |
252.2 g/mol |
Nom IUPAC |
benzene;molybdenum |
InChI |
InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |
Clé InChI |
AGXITGYLYFVKNP-UHFFFAOYSA-N |
SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Mo] |
Synonymes |
Molybdenum,bis(eta-benzene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















